molecular formula C7H14O3 B6203417 (2S)-2-(tert-butoxy)propanoic acid CAS No. 21753-53-7

(2S)-2-(tert-butoxy)propanoic acid

Cat. No.: B6203417
CAS No.: 21753-53-7
M. Wt: 146.18 g/mol
InChI Key: LLCMVSMCAHTTFZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(tert-butoxy)propanoic acid: is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a tert-butoxy group attached to the second carbon of the propanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(tert-butoxy)propanoic acid can be achieved through several methods. One common approach involves the esterification of (2S)-2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst can also be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(tert-butoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(tert-butoxy)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-catalyzed reactions involving carboxylic acids.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)propanoic acid involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity of the carboxylic acid moiety, affecting its interactions with enzymes and other biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

  • (2S)-2-(tert-butoxycarbonyl)propanoic acid
  • (2S)-2-(tert-butyl)propanoic acid
  • (2S)-2-(tert-butoxy)butanoic acid

Uniqueness: (2S)-2-(tert-butoxy)propanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

21753-53-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m0/s1

InChI Key

LLCMVSMCAHTTFZ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)OC(C)(C)C

Purity

95

Origin of Product

United States

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